1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
描述
属性
IUPAC Name |
3-[3-chloro-4-(trifluoromethyl)phenyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF4N6O/c18-11-7-8(5-6-10(11)17(20,21)22)28-14(23)13(25-27-28)16-24-15(26-29-16)9-3-1-2-4-12(9)19/h1-7H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVBAKCJRFVRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C(F)(F)F)Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF4N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
A structurally similar compound has been found to form a stable complex withprostaglandin E synthase . This suggests that the compound might interact with similar targets, but further experimental validation is needed.
Mode of Action
The presence of the triazole and oxadiazole rings, along with the fluorophenyl and trifluoromethylphenyl groups, might contribute to its binding affinity and specificity.
Pharmacokinetics
The compound’s stability and reactivity might be influenced by the presence of the triazole and oxadiazole rings.
Result of Action
A structurally similar compound has been suggested as a potential lead compound for developing newanalgesic drugs , indicating that this compound might also have analgesic properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the reaction temperature is carefully controlled during the synthesis of similar compounds. .
生物活性
The compound 1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine represents a novel chemical entity with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action based on recent research findings.
Chemical Structure
The compound's structure can be described by the following molecular formula:
This complex structure includes multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. Notably, it has shown promising results against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) | Reference |
|---|---|---|
| SNB-19 | 86.61% | |
| OVCAR-8 | 85.26% | |
| NCI-H40 | 75.99% | |
| HOP-92 | 67.55% | |
| MDA-MB-231 | 56.53% |
These results indicate that the compound is particularly effective against glioblastoma (SNB-19) and ovarian cancer (OVCAR-8), suggesting a potential role in targeted cancer therapy.
The mechanisms through which this compound exerts its anticancer effects are still being elucidated. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways:
- Apoptosis Induction : Flow cytometry assays have indicated that the compound can trigger apoptotic pathways in various cancer cell lines, leading to increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage .
- Inhibition of Cell Proliferation : The compound has demonstrated a capacity to inhibit cell proliferation in a dose-dependent manner across multiple cancer types, including breast adenocarcinoma and melanoma .
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings and oxadiazole moieties have been shown to significantly affect its potency:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake.
- Oxadiazole Moiety : Modifications on the oxadiazole ring have been linked to increased cytotoxicity against specific cancer lines .
Case Studies
Several case studies have documented the efficacy of similar compounds derived from the oxadiazole family:
- A study involving N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine showed significant anticancer activity with PGIs exceeding 85% against several aggressive cancer cell lines .
- Another investigation into oxadiazole derivatives indicated that certain modifications could lead to enhanced selectivity against specific cancer types while minimizing toxicity to normal cells .
相似化合物的比较
Comparison with Structural Analogs
Triazole-Based Analogs with Oxadiazole Substituents
Compound A : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Key Differences :
- Oxadiazole substituent : 4-Methylphenyl vs. 2-fluorophenyl in the target compound.
- Triazole substituent : Lacks the chloro group at position 3 of the phenyl ring.
- The absence of Cl in Compound A reduces electron-withdrawing effects, possibly altering reactivity or target affinity.
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Formula | C₁₉H₁₂ClF₄N₇O | C₁₈H₁₃F₃N₆O |
| Monoisotopic Mass | ~423.06 (calculated) | 386.11 |
| Key Substituents | Cl, CF₃, 2-FPh | CF₃, 4-MePh |
Triazole Analogs with Varied Heterocyclic Cores
Compound B : 3-(2,4-Dichlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine
- Key Differences :
- Core : 1,2,4-Triazole vs. 1,2,3-triazole in the target compound.
- Substituent : Thioether (-S-) linkage vs. oxadiazole.
- The thioether group may increase lipophilicity but reduce metabolic stability compared to the oxadiazole’s aromatic system.
Pyrazole-Based Analogs
Compound C : 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
- Key Differences :
- Core : Pyrazole (two adjacent N atoms) vs. triazole (three N atoms).
- Substituents : Similar Cl and CF₃ groups but lacks the oxadiazole moiety.
- Absence of oxadiazole may reduce aromatic stacking interactions in biological targets.
Patent-Derived Benzoimidazole-Triazole Hybrids
Compound D : (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine
- Key Differences :
- Complexity : Benzoimidazole-pyridine-imidazole scaffold vs. simpler triazole-oxadiazole.
- Substituents : Multiple CF₃ and fluoro groups, similar to the target compound.
- Impact :
- The extended π-system in Compound D may enhance binding to hydrophobic pockets but reduce bioavailability.
Physicochemical Properties
常见问题
Q. What are the recommended synthetic strategies for constructing the triazole-oxadiazole core of this compound?
The triazole and oxadiazole rings are typically synthesized via cycloaddition and cyclocondensation reactions. For the triazole ring, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed, using precursors like azides and terminal alkynes under inert conditions (e.g., N₂ atmosphere) . The oxadiazole ring is formed via cyclization of a hydrazide with a nitrile oxide, often using dehydrating agents like POCl₃ or EDCI . Key parameters include temperature control (60–100°C) and solvent selection (DMF or THF) to optimize regioselectivity and yield.
Example Protocol:
| Step | Reaction Type | Precursors | Conditions | Yield Range |
|---|---|---|---|---|
| 1 | CuAAC | Azide + Alkyne | CuI, DIPEA, DMF, 80°C | 60–75% |
| 2 | Oxadiazole Formation | Hydrazide + Nitrile Oxide | POCl₃, reflux | 50–65% |
Q. How is structural characterization performed for this compound?
Multi-spectral analysis is critical:
- NMR (¹H/¹³C): Assigns proton environments (e.g., triazole C-H at δ 8.2–8.5 ppm) and confirms substitution patterns .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- X-ray Crystallography (if crystalline): Resolves bond angles and torsional strain using SHELXL refinement .
Q. What preliminary biological screening assays are appropriate?
Initial screens focus on target-agnostic assays:
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend:
Q. What computational tools predict regioselectivity in triazole-oxadiazole formation?
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states to predict dominant regioisomers. Fukui indices identify nucleophilic/electrophilic sites in precursors .
Advanced Questions
Q. How can reaction yields be optimized despite competing side reactions?
Competing pathways (e.g., over-oxidation, dimerization) are mitigated by:
- Catalyst Screening: Palladium/copper dual catalysts enhance oxadiazole cyclization .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 12 hr) and improves yield by 15–20% .
- Additives: Molecular sieves (3Å) absorb byproducts like H₂O in cyclocondensation .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies (e.g., IC₅₀ variability in kinase assays) may arise from:
- Assay Conditions: Differences in ATP concentrations or buffer pH .
- Cell Line Heterogeneity: Use isogenic cell lines and validate via CRISPR knockouts.
- Metabolic Stability: Assess liver microsome stability (e.g., human vs. murine) to clarify in vitro-in vivo gaps .
Q. What advanced techniques validate target engagement in cellular environments?
Q. How to model the compound’s binding mode with suspected targets (e.g., kinases)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions:
Q. What strategies address poor solubility in in vivo models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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